molecular formula C28H32F2N6O5 B12386767 Irpagratinib CAS No. 2230974-62-4

Irpagratinib

Cat. No.: B12386767
CAS No.: 2230974-62-4
M. Wt: 570.6 g/mol
InChI Key: PGRHEHZIRYNZDV-FUHWJXTLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irpagratinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Irpagratinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

Irpagratinib has a wide range of scientific research applications, including:

Mechanism of Action

Irpagratinib exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes. By binding to the kinase domain of FGFR4, this compound blocks the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth in cancers with FGF19 overexpression .

Comparison with Similar Compounds

Similar Compounds

    BLU554: Another FGFR4 inhibitor with similar therapeutic potential but different pharmacokinetic properties.

    H3B-6527: A selective FGFR4 inhibitor with distinct chemical structure and efficacy profile.

    FGF401: An FGFR4 inhibitor with unique binding characteristics and clinical applications.

    INCB062079: A potent FGFR4 inhibitor with promising preclinical and clinical data

Uniqueness of Irpagratinib

This compound stands out due to its high selectivity for FGFR4, favorable pharmacokinetic properties, and demonstrated efficacy in clinical trials. Its ability to effectively inhibit FGFR4 signaling in cancers with FGF19 overexpression makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

2230974-62-4

Molecular Formula

C28H32F2N6O5

Molecular Weight

570.6 g/mol

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide

InChI

InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1

InChI Key

PGRHEHZIRYNZDV-FUHWJXTLSA-N

Isomeric SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC

Canonical SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC

Origin of Product

United States

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